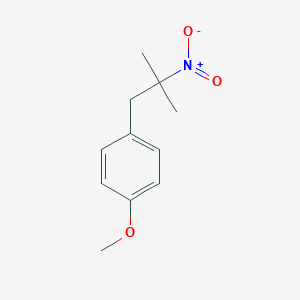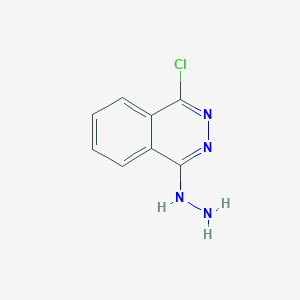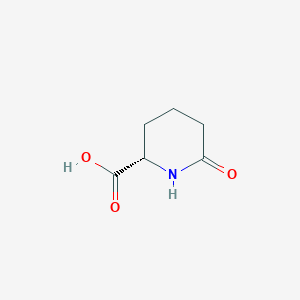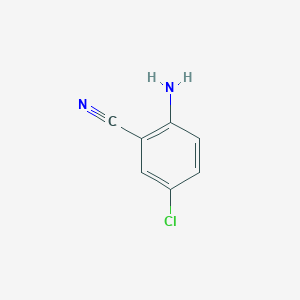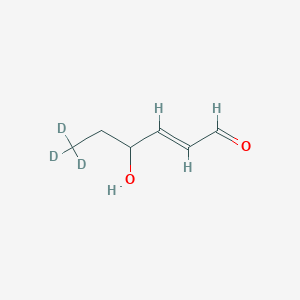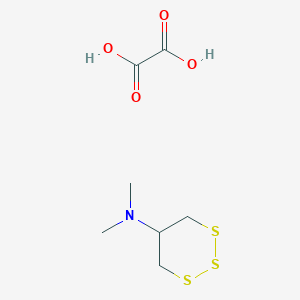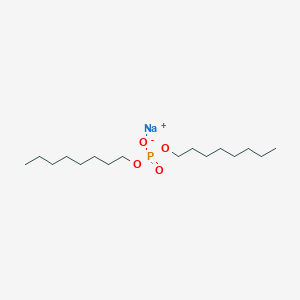
Sodium dioctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dioctyl phosphate (SDOP) is a commonly used surfactant in scientific research due to its ability to reduce surface tension and increase the solubility of hydrophobic compounds. It is a member of the phosphate ester family and is often used in various applications such as emulsification, wetting, and dispersing agents. In
Wirkmechanismus
Sodium dioctyl phosphate works by reducing the surface tension between two immiscible liquids, such as oil and water. This allows the hydrophobic compound to become more soluble in the aqueous phase, leading to better dispersion and emulsification. Sodium dioctyl phosphate also stabilizes the emulsion by forming a protective layer around the droplets, preventing coalescence.
Biochemische Und Physiologische Effekte
Sodium dioctyl phosphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin irritation and respiratory problems if inhaled. Sodium dioctyl phosphate has also been shown to have a negative impact on aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Sodium dioctyl phosphate in lab experiments is its ability to improve the solubility and dispersion of hydrophobic compounds. This makes it easier to work with these compounds and can improve the accuracy of experimental results. However, the use of Sodium dioctyl phosphate can also introduce variability into the experimental system, and its effects on the properties of the compound being studied should be carefully considered.
Zukünftige Richtungen
There are several areas where future research on Sodium dioctyl phosphate could be focused. One area is the development of more efficient synthesis methods that produce higher yields and fewer by-products. Another area is the investigation of the effects of Sodium dioctyl phosphate on the properties of the compounds it is used with, such as changes in the size or shape of nanoparticles. Finally, the environmental impact of Sodium dioctyl phosphate should be further studied, and alternative surfactants with lower toxicity and environmental impact should be explored.
Conclusion:
In conclusion, Sodium dioctyl phosphate is a widely used surfactant in scientific research due to its ability to improve the solubility and dispersion of hydrophobic compounds. Its mechanism of action is based on reducing surface tension and stabilizing emulsions. Sodium dioctyl phosphate has low toxicity and is generally considered safe for use in research, but its environmental impact should be carefully monitored. Future research on Sodium dioctyl phosphate could focus on improving synthesis methods, investigating its effects on the properties of compounds, and exploring alternative surfactants with lower environmental impact.
Synthesemethoden
Sodium dioctyl phosphate is synthesized through the reaction of octanol and phosphoric acid in the presence of sodium hydroxide. The reaction produces Sodium dioctyl phosphate as the main product, along with other by-products such as mono- and di-octylphosphates. The synthesis process involves heating the reactants to a certain temperature, and then cooling and filtering the mixture to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Sodium dioctyl phosphate has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of emulsions, microemulsions, and nanoparticles. It is also used as a wetting agent in the preparation of coatings and inks. Sodium dioctyl phosphate is an effective dispersing agent for hydrophobic compounds, making it useful in the preparation of suspensions and colloids.
Eigenschaften
CAS-Nummer |
1560-42-5 |
|---|---|
Produktname |
Sodium dioctyl phosphate |
Molekularformel |
C16H34NaO4P |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
sodium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
XCPXWEJIDZSUMF-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
Andere CAS-Nummern |
1560-42-5 |
Verwandte CAS-Nummern |
3115-39-7 (Parent) |
Synonyme |
Phosphoric Acid Dioctyl Ester Sodium Salt; _x000B_Dioctyl Phosphate Monosodium Salt; Dioctyl Sodium Phosphate; _x000B_Octyl Phosphate Sodium Salt; Octyl Sodium Phosphate ((C8H17O)2(NaO)PO); Sodium Dioctyl Phosphate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




